

Application Notes and Protocols for In Vivo Bioavailability Assessment of Omeprazole Magnesium

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Compound of Interest		
Compound Name:	Magnesium omeprazole	
Cat. No.:	B194797	Get Quote

Introduction

Omeprazole, a proton pump inhibitor, is widely used for treating acid-related gastrointestinal disorders. A critical challenge in its oral delivery is its rapid degradation in the acidic environment of the stomach. To overcome this, omeprazole magnesium is often formulated in enteric-coated granules or delayed-release capsules, which protect the active ingredient until it reaches the more alkaline environment of the small intestine for absorption.[1][2] Assessing the in vivo bioavailability of these formulations is crucial for drug development and for establishing bioequivalence between generic and innovator products. This document provides detailed protocols and application notes for conducting such assessments in both human and animal models.

The primary method for determining bioavailability is through pharmacokinetic (PK) studies, which measure the rate and extent of drug absorption into the systemic circulation.[3] Key pharmacokinetic parameters derived from these studies include:

- Cmax: The maximum observed plasma concentration of the drug.
- Tmax: The time at which Cmax is reached.
- AUC (Area Under the Curve): The total drug exposure over time, representing the extent of absorption.



Experimental Protocols Protocol 1: Human Bioequivalence Study

This protocol outlines a standard design for comparing the bioavailability of a test omeprazole magnesium formulation against a reference formulation in healthy human volunteers, consistent with regulatory guidelines.[4][5][6]

1. Study Design:

- Design: Randomized, open-label, single-dose, two-period, two-sequence crossover study.[5]
- Conditions: Two separate studies are typically conducted: one under fasting conditions and one under fed conditions.[4][6]
- Washout Period: A washout period of at least seven days should separate the two treatment periods.[7][8]

2. Subject Selection:

- Population: Healthy adult male and non-pregnant female volunteers.[4][5]
- Inclusion Criteria: Age 18-55 years, Body Mass Index (BMI) within a normal range, and willingness to provide written informed consent.
- Exclusion Criteria: History of significant gastrointestinal, liver, or kidney disease; allergy to proton pump inhibitors; use of any medication that could interfere with omeprazole pharmacokinetics.

3. Drug Administration:

- Fasting Study: After an overnight fast of at least 10 hours, subjects receive a single oral dose
 of either the test or reference omeprazole magnesium formulation (e.g., 20 mg) with 240 mL
 of water.[7][8] No food is allowed for at least 4 hours post-dose.
- Fed Study: Following an overnight fast, subjects consume a standardized high-fat, highcalorie breakfast 30 minutes before receiving the single oral dose.



4. Blood Sampling Schedule:

- Blood samples (approximately 5 mL) are collected into tubes containing an anticoagulant (e.g., EDTA).
- Sampling Time Points: Pre-dose (0 hour) and at 0.5, 1, 1.5, 2, 2.5, 3, 4, 5, 6, 8, and 10 hours post-dose.[5][7]
- Sample Processing: Plasma is immediately separated by centrifugation and stored frozen at
 -20°C or below until analysis.

5. Bioanalytical Method:

- Quantification of omeprazole in plasma is performed using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[5][9][10] (See Protocol 3 for details).
- 6. Pharmacokinetic and Statistical Analysis:
- Pharmacokinetic parameters (Cmax, Tmax, AUC0-t, AUC0-∞) are calculated from the plasma concentration-time profiles for each subject.
- The parameters are log-transformed, and an analysis of variance (ANOVA) is performed.
- Bioequivalence Criteria: The 90% confidence intervals (CI) for the geometric mean ratio (Test/Reference) of Cmax, AUC0-t, and AUC0-∞ must fall within the acceptance range of 80% to 125%.[7]

Protocol 2: Animal Pharmacokinetic Study (Rat Model)

This protocol describes a typical pharmacokinetic study in rats to evaluate the oral bioavailability of an omeprazole magnesium formulation.

1. Animal Model:

Species: Male Sprague-Dawley or Wistar rats.[11][12]



 Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum. Animals should be fasted overnight before dosing.[13]

2. Drug Administration:

- Formulation: Omeprazole magnesium is suspended in a suitable vehicle, such as 0.5% Methocel®.[13]
- Dosing: A single oral dose (e.g., 10-40 mg/kg) is administered via oral gavage.[11][12] For absolute bioavailability determination, a separate group receives an intravenous (IV) dose (e.g., 20 mg/kg).[11]

3. Blood Sampling:

- Technique: Blood samples (approximately 0.2-0.3 mL) are collected, typically from the jugular vein or tail vein, at specified time points.
- Sampling Time Points: Pre-dose (0 hour) and at 0.25, 0.5, 1, 2, 4, 6, 8, and 12 hours post-dose.
- Sample Processing: Plasma is separated and stored frozen at -20°C or below until analysis.
- 4. Bioanalytical Method:
- Omeprazole concentrations in rat plasma are determined using a validated LC-MS/MS method.

5. Data Analysis:

- Pharmacokinetic parameters are calculated using non-compartmental analysis.
- Oral bioavailability (F%) is calculated using the formula: F% = (AUC_oral / AUC_iv) *
 (Dose_iv / Dose_oral) * 100

Protocol 3: LC-MS/MS Bioanalytical Method for Omeprazole in Plasma



This protocol provides a general framework for the quantitative analysis of omeprazole in plasma samples.

- 1. Sample Preparation (Liquid-Liquid Extraction):
- To a 200 μL plasma sample, add an internal standard (e.g., lansoprazole or sildenafil).[9][14]
- Add 1 mL of an extraction solvent mixture (e.g., diethyl ether:dichloromethane, 60:40 v/v).[9]
- Vortex mix for 5 minutes, then centrifuge at 4000 rpm for 10 minutes.
- Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[10]
- 2. Chromatographic Conditions:
- Column: C18 reverse-phase column (e.g., Purospher STAR, 5μm).[10][15]
- Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile/methanol) and an aqueous buffer (e.g., 10 mM ammonium acetate or 5mM ammonium bicarbonate).[9][10]
- Flow Rate: 0.5 1.0 mL/min.[10]
- Injection Volume: 10 μL.[15]
- 3. Mass Spectrometric Conditions:
- Ionization: Electrospray Ionization (ESI) in positive mode.[10][15]
- Detection: Multiple Reaction Monitoring (MRM).
 - Example Transitions: Monitor the precursor to product ion transitions for both omeprazole and the internal standard.
- 4. Calibration and Validation:



- The method must be validated according to regulatory guidelines for accuracy, precision, selectivity, sensitivity, recovery, and stability.[14][16]
- A calibration curve is constructed using spiked plasma standards over a specified concentration range (e.g., 0.50-800 ng/mL).[9]

Data Presentation

Quantitative data from bioavailability studies are typically summarized to compare pharmacokinetic profiles.

Table 1: Representative Pharmacokinetic Parameters of Omeprazole (20 mg Oral Dose) in Healthy Human Volunteers

Parameter	Mean ± SD	Reference
Cmax (ng/mL)	283 ± 113	[17]
Tmax (h)	1.48 ± 0.52	[18]
AUC0-t (ng·h/mL)	455 ± 155	[1]
AUC0-∞ (ng·h/mL)	481 ± 175	[17]
Bioavailability	~30-40% (single dose)	[3]

Note: Values can vary significantly between individuals, particularly due to genetic polymorphisms in metabolizing enzymes like CYP2C19.[1]

Table 2: Representative Pharmacokinetic Parameters of Omeprazole in Male Rats

Dose (Oral)	Cmax (ng/mL)	Tmax (h)	AUC0-∞ (ng·h/mL)	Bioavailabil ity (F%)	Reference
10 mg/kg	-	-	-	6.4%	[12]
20 mg/kg	-	-	-	9.6%	[12]
40 mg/kg	-	-	-	12.6%	[12]

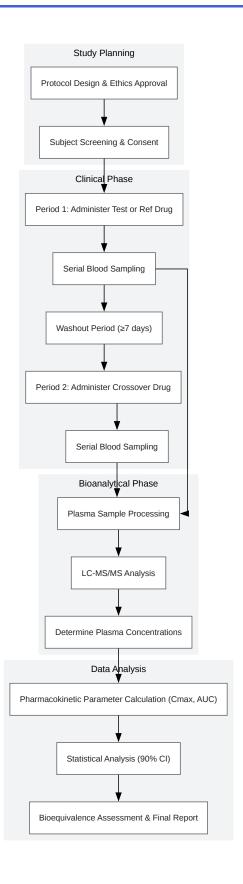


Note: Omeprazole exhibits dose-dependent bioavailability in rats, which is attributed to the saturation of first-pass metabolism in the liver and potentially the intestine.[12]

Visualizations Experimental Workflow

The following diagram illustrates the typical workflow for a human bioequivalence study of omeprazole magnesium.





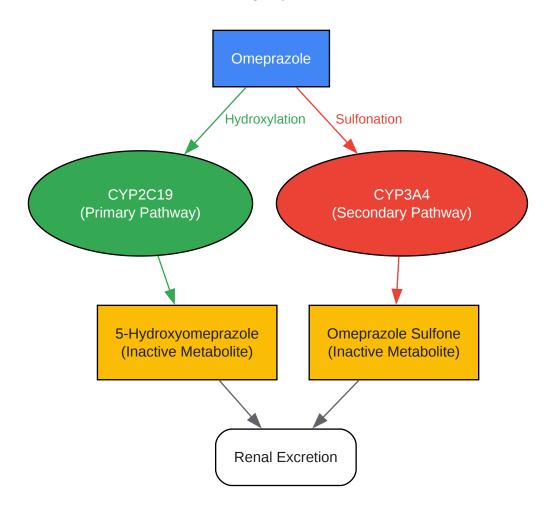
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Caption: Workflow for a two-period crossover bioequivalence study.



Metabolic Pathway

Omeprazole's bioavailability is significantly influenced by its metabolism in the liver, primarily by the cytochrome P450 enzyme system. Genetic variations in these enzymes can lead to substantial inter-individual differences in drug exposure.



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